An In-depth Technical Guide to Bromo-PEG9-Boc: Structure, Properties, and Applications in Targeted Protein Degradation
An In-depth Technical Guide to Bromo-PEG9-Boc: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG9-Boc, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. The linker component is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the geometric arrangement of the ternary complex, which are all crucial for efficient protein degradation.[1][2][3]
Chemical Structure and Properties
Bromo-PEG9-Boc is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4] The terminal bromine and the Boc-protected amine provide orthogonal handles for sequential conjugation to a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Table 1: Chemical Properties of Bromo-PEG9-Boc (Extrapolated and Calculated)
| Property | Value | Source |
| Molecular Formula | C25H50BrNO11 | Calculated |
| Molecular Weight | 620.57 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or liquid | Inferred from shorter analogs |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane | Inferred from general PEG linker properties[4] |
For comparison, the properties of shorter, well-characterized analogs are presented in Table 2.
Table 2: Chemical Properties of Shorter Bromo-PEG-Boc Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Bromo-PEG3-Boc | C11H22BrNO4 | 312.20 | 165963-71-3[5][6] |
| Bromo-PEG4-Boc | C13H26BrNO5 | 356.25 | 1076199-21-7[7] |
Role in PROTAC Technology
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] The linker is a critical determinant of the stability and conformation of this ternary complex. The length and flexibility of the PEG linker in Bromo-PEG9-Boc allow for the necessary spatial arrangement between the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.[2]
The bifunctional nature of Bromo-PEG9-Boc allows for a modular and strategic synthesis of PROTACs. The bromine atom can undergo nucleophilic substitution with a suitable functional group on either the POI ligand or the E3 ligase ligand. Following this initial conjugation, the Boc protecting group on the amine can be removed under acidic conditions to allow for the coupling of the second ligand.
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using Bromo-PEG9-Boc. This protocol is based on established methods for PROTAC synthesis and should be optimized for specific ligands.[10]
General Synthesis of a PROTAC using Bromo-PEG9-Boc
Step 1: First Coupling Reaction (Nucleophilic Substitution)
This step involves the reaction of the bromo-functionalized end of the linker with a nucleophilic group (e.g., a phenol (B47542) or amine) on the first ligand (either the POI ligand or the E3 ligase ligand).
-
Materials:
-
Ligand 1 (containing a nucleophilic group) (1.0 eq)
-
Bromo-PEG9-Boc (1.2 eq)
-
A suitable base (e.g., K2CO3 or Cs2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Ligand 1 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 30 minutes at room temperature.
-
Add a solution of Bromo-PEG9-Boc in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand 1-PEG9-Boc intermediate.
-
Step 2: Boc Deprotection
This step removes the Boc protecting group to expose the free amine for the second coupling reaction.
-
Materials:
-
Ligand 1-PEG9-Boc intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Ligand 1-PEG9-Boc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Ligand 1-PEG9-NH2) is often used in the next step without further purification.
-
Step 3: Second Coupling Reaction (Amide Bond Formation)
This step involves the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the second ligand.
-
Materials:
-
Ligand 1-PEG9-NH2 intermediate (1.0 eq)
-
Ligand 2 (containing a carboxylic acid) (1.0 eq)
-
A peptide coupling reagent (e.g., HATU or HBTU) (1.2 eq)
-
A non-nucleophilic base (e.g., DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Ligand 2 in anhydrous DMF under an inert atmosphere.
-
Add the peptide coupling reagent and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the Ligand 1-PEG9-NH2 intermediate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
The following diagram illustrates a typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
Bromo-PEG9-Boc is a valuable and versatile linker for the synthesis of PROTACs. Its polyethylene glycol chain imparts favorable physicochemical properties, while its orthogonal reactive ends allow for a modular and efficient synthetic strategy. The length of the PEG chain is a critical parameter that often requires optimization for each specific target and E3 ligase pair to achieve maximal degradation efficacy. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like Bromo-PEG9-Boc will remain a cornerstone of developing novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
